3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine
Overview
Description
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C11H14BrN2. It is a pyridine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets in the body.
Scientific Research Applications
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant activity against various biological targets, including receptors and enzymes. For example, it has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and apoptosis. Additionally, this compound has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Mechanism Of Action
The mechanism of action of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is not fully understood. However, it is believed to interact with various biological targets in the body, including receptors and enzymes. For example, it has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. Additionally, it has been shown to inhibit the activity of various kinases, including Akt and ERK1/2, which are involved in many cellular processes, including cell proliferation and survival.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine are not fully understood. However, it has been shown to have significant activity against various cancer cell lines, suggesting that it may have potential applications in the development of anticancer drugs. Additionally, it has been shown to inhibit the activity of CK2, which is involved in many cellular processes, including cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is its high purity and yield. This makes it an ideal compound for use in lab experiments, as it can be easily synthesized and purified. Additionally, its unique chemical structure allows it to interact with various biological targets, making it a valuable tool for studying various cellular processes.
However, there are also some limitations associated with the use of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential toxicity and side effects are not well characterized, which could limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine. One possible direction is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of this compound, making it an even more valuable tool for scientific research.
properties
IUPAC Name |
3-bromo-4-(pyrrolidin-1-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-7-12-4-3-9(10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELNNMCXHZULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.